4-Bromo-1-ethyl-2-iodobenzene
Description
4-Bromo-1-ethyl-2-iodobenzene (CAS: 175278-30-5, molecular formula: C₈H₈BrI) is a halogenated aromatic compound featuring bromine and iodine substituents at the 4- and 2-positions, respectively, and an ethyl group at the 1-position. With a molecular weight of 310.96 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry . Its structure enables diverse reactivity, such as cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine’s superior leaving-group ability facilitates substitution .
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
4-bromo-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
CMILVJZOWWACEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Halogen Positioning : Para-substituted 1-Bromo-4-iodobenzene (282.90 g/mol) lacks steric hindrance, enabling faster coupling reactions compared to ortho-substituted derivatives .
- Multi-Halogenated Derivatives: 4-Bromo-1,2-diiodobenzene (435.80 g/mol) offers two reactive iodine sites for sequential functionalization, a feature absent in mono-halogenated analogs .
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